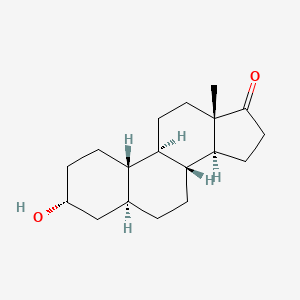

19-Norandrosterona

Descripción general

Descripción

It is a detectable metabolite of nandrolone, an anabolic-androgenic steroid, and is on the list of substances prohibited by the World Anti-Doping Agency . This compound can be naturally present in human urine and its concentration can increase due to various factors such as intense physical effort or consumption of certain foods .

Aplicaciones Científicas De Investigación

19-Norandrosterone has several scientific research applications:

Análisis Bioquímico

Biochemical Properties

19-Norandrosterone plays a crucial role in biochemical reactions as a metabolite of nandrolone. It is formed by the action of the enzyme 5α-reductase on nandrolone and bolandione . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to androgen receptors with high selectivity, although the transactivation of androgen receptor-dependent reporter gene expression is significantly lower than that produced by dihydrotestosterone . Additionally, 19-Norandrosterone is involved in the glucuronidation process, where it is conjugated by enzymes such as UGT2B7, UGT2B15, and UGT2B17 before being excreted through urine .

Cellular Effects

19-Norandrosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to bind to androgen receptors, which can lead to changes in gene expression and cellular function . The compound’s interaction with androgen receptors can result in anabolic effects, such as increased muscle mass and strength, although these effects are less pronounced compared to other anabolic steroids . Additionally, 19-Norandrosterone can impact cellular metabolism by influencing the activity of enzymes involved in steroid metabolism .

Molecular Mechanism

The molecular mechanism of 19-Norandrosterone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 19-Norandrosterone binds to androgen receptors with high selectivity, leading to the activation of these receptors and subsequent changes in gene expression . The compound is also metabolized to 19-nortestosterone, which further interacts with androgen receptors and exerts anabolic effects . Additionally, 19-Norandrosterone undergoes glucuronidation by enzymes such as UGT2B7, UGT2B15, and UGT2B17, which facilitates its excretion through urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 19-Norandrosterone can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the concentration of 19-Norandrosterone in urine can increase after prolonged intense effort or consumption of certain foods, such as non-castrated pig offal . The stability of 19-Norandrosterone in laboratory settings is influenced by factors such as temperature and pH, which can affect its degradation rate . Long-term effects of 19-Norandrosterone on cellular function include changes in gene expression and cellular metabolism, which can persist even after the compound is no longer present in the system .

Dosage Effects in Animal Models

The effects of 19-Norandrosterone vary with different dosages in animal models. Studies have shown that higher doses of 19-Norandrosterone can lead to more pronounced anabolic effects, such as increased muscle mass and strength . High doses of 19-Norandrosterone can also result in toxic or adverse effects, including liver damage, kidney damage, and cardiovascular dysfunctions . Threshold effects have been observed, where low doses of 19-Norandrosterone may not produce significant anabolic effects, while higher doses can lead to noticeable changes in muscle mass and strength .

Metabolic Pathways

19-Norandrosterone is involved in several metabolic pathways, including its formation from nandrolone and bolandione by the enzyme 5α-reductase . The compound is further metabolized to 19-nortestosterone, which can exert anabolic effects by binding to androgen receptors . Additionally, 19-Norandrosterone undergoes glucuronidation by enzymes such as UGT2B7, UGT2B15, and UGT2B17, which facilitates its excretion through urine . The metabolic pathways of 19-Norandrosterone also involve its conversion to other metabolites, such as 19-noretiocholanolone and 19-norepiandrosterone .

Transport and Distribution

19-Norandrosterone is transported and distributed within cells and tissues through various mechanisms. The compound is primarily transported in the bloodstream, where it can bind to transport proteins such as albumin . Within cells, 19-Norandrosterone can interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The distribution of 19-Norandrosterone within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 19-Norandrosterone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Within cells, 19-Norandrosterone can localize to the cytoplasm, where it interacts with androgen receptors and other biomolecules . The compound can also be transported to the nucleus, where it can influence gene expression by binding to nuclear receptors . Additionally, 19-Norandrosterone can undergo post-translational modifications, such as glucuronidation, which can affect its subcellular localization and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 19-Norandrosterone typically involves the reduction of nandrolone or bolandione. The process includes the use of 5α-reductase enzyme to convert nandrolone into 19-Norandrosterone .

Industrial Production Methods: Industrial production of 19-Norandrosterone is often carried out through biotechnological methods involving microbial transformation. Specific strains of bacteria or fungi are used to convert precursors like nandrolone into 19-Norandrosterone under controlled conditions .

Types of Reactions:

Oxidation: 19-Norandrosterone can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced metabolites.

Substitution: Substitution reactions can occur at various positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 19-Norandrosterone, which can have different biological activities .

Mecanismo De Acción

19-Norandrosterone exerts its effects primarily through its interaction with androgen receptors. It binds to these receptors with high selectivity, leading to the activation of androgen receptor-dependent gene expression . This interaction results in anabolic effects, such as increased nitrogen retention and muscle strength . The compound is metabolized in the body to produce nandrolone, which further contributes to its anabolic activity .

Comparación Con Compuestos Similares

19-Norandrostenedione: A precursor to nandrolone, used similarly in bodybuilding and subject to similar regulations.

19-Norandrostenediol: Another precursor to nandrolone, with similar anabolic effects.

Nandrolone: The parent compound of 19-Norandrosterone, widely used for its anabolic properties.

Uniqueness: 19-Norandrosterone is unique due to its specific role as a metabolite of nandrolone and its presence in human urine as a marker for nandrolone use. Its detection is crucial in anti-doping tests, making it a significant compound in sports and medical research .

Propiedades

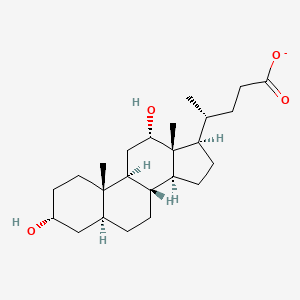

IUPAC Name |

(3R,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUIARGWRPHDBX-CQZDKXCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893662 | |

| Record name | 5alpha-Estran-3alpha-ol-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Norandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1225-01-0 | |

| Record name | 19-Norandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Norandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Estran-3alpha-ol-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W4XKU708V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Norandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 163 °C | |

| Record name | 19-Norandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 19-norandrosterone (19-NA) and why is it significant in sports?

A1: 19-Norandrosterone (19-NA) is a metabolite of nandrolone, a synthetic anabolic steroid. [, , , , ] Nandrolone is prohibited in sports due to its performance-enhancing effects. [, , , , ] Detecting 19-NA in urine above a certain threshold is a key indicator of nandrolone use. [, , , , , , ]

Q2: Can 19-NA appear in urine without nandrolone use?

A2: Yes, trace amounts of 19-NA can be naturally present in human urine. [, , , , , , ] Pregnant women and individuals who have consumed meat from non-castrated boars may also have elevated levels of 19-NA in their urine. [, , , , , , ]

Q3: How can you differentiate between naturally occurring 19-NA and 19-NA from nandrolone use?

A3: Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is used to distinguish between the synthetic and endogenous origins of 19-NA based on their differing carbon isotope ratios. [, , , , , ]

Q4: Can certain medications affect 19-NA levels?

A4: Yes, the use of norethisterone-containing contraceptives can lead to the presence of 19-NA in urine. [, , ] 5α-reductase inhibitors (5-ARIs) can influence the excretion and carbon isotopic composition of 19-NA and its related metabolites, potentially affecting the outcome of doping tests. []

Q5: Are there nutritional supplements that can cause a positive test for 19-NA?

A5: Yes, some nutritional supplements have been found to be contaminated with 19-norsteroids, including 19-norandrostenedione and 19-nor-4-androstenediol, which can be metabolized into 19-NA. [, , , ] This contamination can lead to positive test results for nandrolone, even if the athlete was unaware of consuming a prohibited substance. [, , , ]

Q6: Does exercise intensity impact 19-NA levels?

A6: Research suggests that exhaustive exercise does not significantly increase 19-NA excretion in trained athletes, suggesting that exercise is not a significant factor in elevating 19-NA levels beyond the acceptable threshold. []

Q7: How is 19-norandrosterone metabolized in the human body?

A7: 19-Norandrosterone is primarily metabolized in the liver via glucuronidation, a process where it is conjugated with glucuronic acid, making it more water-soluble for excretion. [, ]

Q8: What enzymes are involved in the glucuronidation of 19-norandrosterone?

A8: Uridine diphosphoglucuronosyltransferases (UGTs), specifically UGT2B7 and UGT2B15, play a key role in the glucuronidation of 19-norandrosterone. [, ]

Q9: How do genetic variations in these enzymes affect 19-NA metabolism?

A9: Polymorphisms in the UGT2B15 gene, particularly the D85Y variant, have been shown to influence the glucuronidation activity of 19-norandrosterone, potentially leading to inter-individual variations in its excretion. []

Q10: What are the implications of these variations for doping control?

A10: Understanding the role of genetic factors in 19-NA metabolism is crucial in doping control as it can help explain variations in 19-NA excretion rates between individuals, regardless of nandrolone use. []

Q11: What analytical techniques are used to detect 19-norandrosterone in urine?

A11: Gas chromatography-mass spectrometry (GC/MS) is the primary method used to identify and quantify 19-NA in urine samples. [, , , , , , ]

Q12: How are urine samples prepared for 19-NA analysis?

A12: Urine samples typically undergo enzymatic hydrolysis to cleave conjugates, followed by liquid-liquid extraction to isolate 19-NA. [, , , , ] The extracted 19-NA is then derivatized to improve its volatility and thermal stability for GC/MS analysis. [, , , , ]

Q13: Are there alternative methods for purifying 19-NA from urine?

A13: Immunoaffinity chromatography (IAC) has been investigated as a specific and effective method for purifying 19-NA from urine samples before GC/C/IRMS analysis. [] This approach utilizes antibodies to selectively capture and isolate 19-NA.

Q14: How is high-performance liquid chromatography (HPLC) used in 19-NA analysis?

A14: HPLC can be used in two main ways. First, as a purification step before GC/C/IRMS analysis, separating 19-NA from other urinary components. [, ] Second, high-temperature liquid chromatography (HT-LC) can be directly coupled with isotope ratio mass spectrometry (IRMS) to determine the carbon isotopic composition of 19-NA without derivatization. []

Q15: What is the role of derivatization in 19-NA analysis?

A15: Derivatization improves the analytical sensitivity and selectivity of 19-NA detection by enhancing its volatility and detectability. [, , ] Different derivatizing agents, such as heptafluorobutyric anhydride (HFBA) and Girard's Reagent P, have been employed in combination with specific ionization techniques like negative-ion chemical ionization (NCI) and electrospray ionization (ESI). [, ]

Q16: What are some challenges in accurately measuring 19-NA levels?

A16: Challenges include the low concentrations of naturally occurring 19-NA, potential matrix interference from other urinary compounds, and the presence of structurally similar compounds that may complicate analysis. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)

![6-(4-Ethylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1242234.png)

![4-[(5-Chloro-1,3-benzothiazol-2-yl)thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1242237.png)

![2-(1-Adamantyl)-4-chloro-5-[(4-fluorophenyl)methylamino]-3-pyridazinone](/img/structure/B1242246.png)